(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 61919-52-6
VCID: VC21162692
InChI: InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1
SMILES: CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

CAS No.: 61919-52-6

Cat. No.: VC21162692

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione - 61919-52-6

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 61919-52-6
Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1
Standard InChI Key TVJLVPVXJZGLPJ-CCASCXMYSA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C
SMILES CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
Canonical SMILES CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C

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